3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3rd position and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination. The reaction conditions often include refluxing in solvents such as 1,4-dioxane and the use of reagents like phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing kinase inhibitors, which are important in cancer treatment.
Biological Research: The compound has been used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern.
1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern and biological properties.
Uniqueness
3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions enhances its reactivity and potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-7-methyl-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-9-6-5(4)10-11-7(6)8/h2-3H,1H3,(H,10,11) |
InChI Key |
PFKRUVMAQWHDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(NN=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.